

Application Notes and Protocols for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

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Compound of Interest

Compound Name: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

CAS No.: 443292-05-5

Cat. No.: B1269258

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Introduction: A Versatile Intermediate in Medicinal Chemistry

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structural framework, featuring a reactive aldehyde group, a sterically accessible ether linkage, and a terminal bromo-benzyl moiety, makes it a highly valuable building block for drug discovery and development. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and various condensation reactions, allowing for the construction of diverse molecular scaffolds.^{[1][2]}

The presence of the 4-bromobenzyl group is particularly significant. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity and the synthesis of elaborate, poly-aromatic systems often found in modern therapeutics. This document provides a detailed guide to the synthesis, characterization, and safe handling of this intermediate, underscoring its utility in pharmaceutical research.

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

Property	Value	Reference
CAS Number	443292-05-5	[3][4]
Molecular Formula	C ₁₆ H ₁₅ BrO ₃	[3]
Molecular Weight	335.19 g/mol	[3]
Appearance	Solid	[3]
SMILES	<chem>Brc1ccc(cc1)COc2c(cc(cc2)C=O)OCC</chem>	[3]
InChI Key	USTZMMKVTMZRBK-UHFFFAOYSA-N	[3]

Hazard and Precautionary Statements Summary

Hazard Class	GHS Pictogram	Signal Word	Hazard Code	Precautionary Statements	Reference
Eye Irritation	GHS07	Warning	H319	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
General Handling	-	-	-	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.	[5][6]
Storage	-	-	-	Store in a well-ventilated place. Keep container tightly closed.	[7][8]
Disposal	-	-	-	P501: Dispose of	[5][8]

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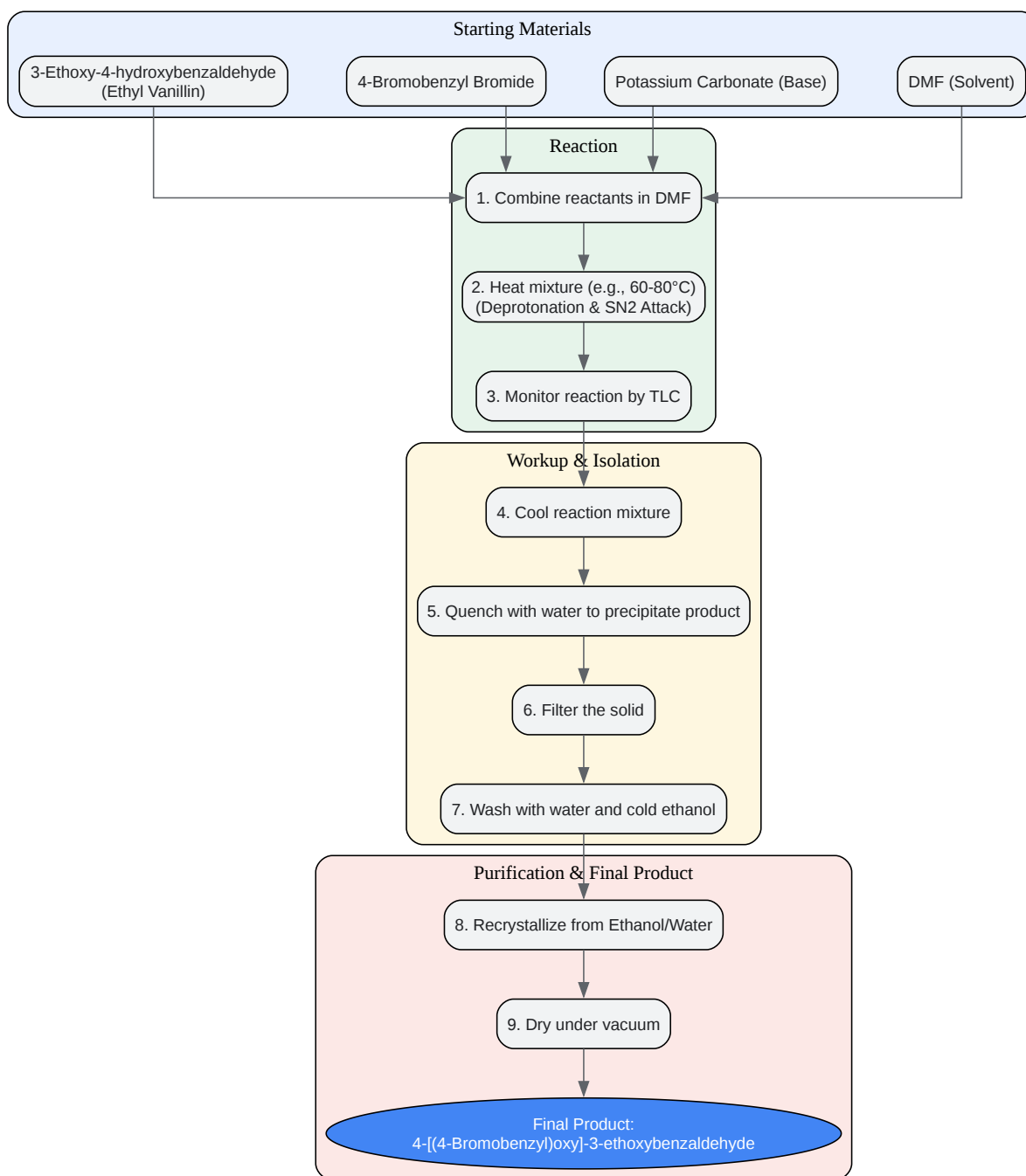
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Protocol 1: Synthesis via Williamson Ether Synthesis

The most direct and reliable method for preparing **4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde** is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[9][10] In this case, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is deprotonated to form the corresponding phenoxide, which then displaces the bromide from 4-bromobenzyl bromide.

Causality of Experimental Design:

- **Base Selection:** A moderately strong base like potassium carbonate (K_2CO_3) is chosen. It is strong enough to deprotonate the phenolic hydroxyl group but is less harsh and easier to handle than alkali metals or hydrides. Using a base is critical for generating the nucleophilic phenoxide.[10]
- **Reactant Choice:** The reaction employs a primary benzylic halide (4-bromobenzyl bromide). Primary halides are ideal substrates for SN2 reactions as they minimize the competing E2 elimination pathway, leading to higher yields of the desired ether product.[9][10]
- **Solvent:** A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is used to solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.[10]



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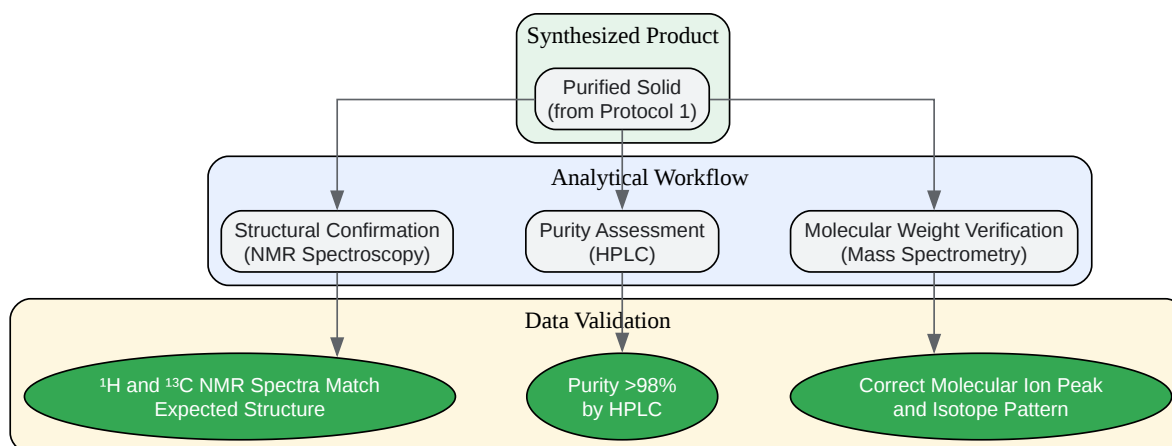
Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Methodology:

- **Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and DMF (approx. 5 mL per gram of aldehyde).
- **Addition of Electrophile:** Add 4-bromobenzyl bromide (1.1 eq) to the stirring suspension.
- **Reaction:** Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Workup:** Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 50 mL). A precipitate will form.
- **Isolation:** Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[\[11\]](#)
- **Washing:** Wash the filter cake sequentially with ample water to remove DMF and inorganic salts, followed by a small amount of cold ethanol to remove non-polar impurities.
- **Purification:** Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.[\[12\]](#)
- **Drying:** Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Analytical Characterization

Confirming the identity and purity of the synthesized intermediate is a critical step before its use in subsequent pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.



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Caption: Workflow for analytical validation of the final product.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework.^{[13][14]}

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.85	Singlet (s)	1H	Aldehyde (-CHO)	Highly deshielded proton due to the electron-withdrawing nature of the carbonyl oxygen. [15]
~7.50	Doublet (d)	2H	Ar-H (ortho to -CH ₂ Br)	Aromatic protons on the bromobenzyl ring.
~7.40	Multiplet (m)	2H	Ar-H (ortho to -CHO)	Aromatic protons on the ethoxybenzaldehyde ring.
~7.25	Doublet (d)	2H	Ar-H (meta to -CH ₂ Br)	Aromatic protons on the bromobenzyl ring.
~6.95	Doublet (d)	1H	Ar-H (meta to -CHO)	Aromatic proton on the ethoxybenzaldehyde ring.
~5.15	Singlet (s)	2H	Benzyl (-OCH ₂ -)	Methylene protons adjacent to two aromatic rings and an oxygen atom.
~4.15	Quartet (q)	2H	Ethoxy (-OCH ₂ CH ₃)	Methylene protons of the ethoxy group,

split by the adjacent methyl group.

~1.45

Triplet (t)

3H

Ethoxy (-
OCH₂CH₃)

Methyl protons of the ethoxy group, split by the adjacent methylene group.

B. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the standard method for determining the purity of pharmaceutical intermediates.[14]

Methodology:

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 Acetonitrile:Water, grading to 95:5 over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 285 nm, where the benzaldehyde chromophore absorbs strongly.[13]
- Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL and dilute as necessary.
- Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

C. Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Methodology:

- Technique: Electrospray Ionization (ESI) is a common method.
- Expected Result: The mass spectrum should show a prominent cluster of peaks corresponding to the protonated molecule $[M+H]^+$ at m/z 335.0 and 337.0. The characteristic ~1:1 ratio of these two peaks is definitive proof of the presence of a single bromine atom.

Application in Pharmaceutical Synthesis: A Gateway to Complex Molecules

The true value of **4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde** lies in its potential for elaboration into more complex drug candidates. The aldehyde group can be readily transformed into other functional groups, serving as a linchpin for building the final active pharmaceutical ingredient (API). While this specific intermediate may be used in proprietary syntheses, its utility can be illustrated by its potential role in constructing scaffolds similar to those found in inhibitors of enzymes like phosphodiesterase-4 (PDE4), which are relevant in treating inflammatory diseases.

A plausible synthetic application would involve a reductive amination reaction. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new carbon-nitrogen bond. This is a cornerstone reaction in medicinal chemistry for accessing a wide array of amine-containing drug molecules. The bromo-benzyl moiety remains available for subsequent diversification via cross-coupling chemistry to build out other regions of the target molecule.

References

- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
- Safety Data Sheet. (2024). Fisher Scientific.
- Safety Data Sheet. (2025). Sigma-Aldrich.
- Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- Experiment 06: Williamson Ether Synthesis. (n.d.). West Virginia University.
- 4-Ethoxybenzaldehyde. (n.d.). Chem-Impex.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
- 3-Bromo-4-ethoxybenzaldehyde. (n.d.). TCI America.
- **4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde**. (n.d.). Sigma-Aldrich.

- Safety Data Sheet 4-Ethoxybenzaldehyde. (n.d.). Metasci.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry.
- **4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde**. (n.d.). Sigma-Aldrich.
- 3-Ethoxybenzaldehyde. (n.d.). Chem-Impex.
- **4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde** semicarbazone. (n.d.). SpectraBase.
- **4-[(4-BROMOBENZYL)OXY]-3-ETHOXYBENZALDEHYDE**. (n.d.). Chemsigma.
- The Pivotal Role of 4-Butoxybenzaldehyde in the Synthesis of Novel Pharmaceutical Agents. (n.d.). Benchchem.
- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2017). Google Patents.
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (2014). Google Patents.
- A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. (n.d.). Benchchem.
- Selective demethylation and debenzilation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. (n.d.). Royal Society of Chemistry.
- Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR. (2011). Journal of Agricultural and Food Chemistry.
- Application Notes and Protocols for the Analytical Characterization of 4-Acetylbenzaldehyde. (n.d.). Benchchem.

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Sources

1. chemimpex.com [chemimpex.com]
2. pdf.benchchem.com [pdf.benchchem.com]
3. 4- (4-Bromobenzyl)oxy -3-ethoxybenzaldehyde AldrichCPR 443292-05-5 [sigmaaldrich.com]
4. 4-[(4-BROMOBENZYL)OXY]-3-ETHOXYBENZALDEHYDE [443292-05-5] | Chemsigma [chemsigma.com]
5. sigmaaldrich.com [sigmaaldrich.com]
6. sds.metasci.ca [sds.metasci.ca]

- [7. fishersci.com \[fishersci.com\]](https://fishersci.com)
- [8. assets.thermofisher.com \[assets.thermofisher.com\]](https://assets.thermofisher.com)
- [9. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://masterorganicchemistry.com)
- [10. jk-sci.com \[jk-sci.com\]](https://jk-sci.com)
- [11. community.wvu.edu \[community.wvu.edu\]](https://community.wvu.edu)
- [12. ochemonline.pbworks.com \[ochemonline.pbworks.com\]](https://ochemonline.pbworks.com)
- [13. Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [14. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [15. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
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